molecular formula C11H14F3NO4 B13349319 tert-Butyl 6-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-1,2-oxazine-4-carboxylate

tert-Butyl 6-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-1,2-oxazine-4-carboxylate

Cat. No.: B13349319
M. Wt: 281.23 g/mol
InChI Key: ZZYNTFYOWXXAOH-UHFFFAOYSA-N
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Description

tert-Butyl 6-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-1,2-oxazine-4-carboxylate: is a synthetic organic compound that belongs to the class of oxazines. This compound is characterized by the presence of a trifluoroacetyl group, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-1,2-oxazine-4-carboxylate involves multiple steps. One common method includes the reaction of tert-butyl 3,4-dihydro-2H-1,2-oxazine-4-carboxylate with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the anhydride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction conditions such as temperature, pressure, and solvent purity is crucial to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 6-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-1,2-oxazine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols .

Scientific Research Applications

tert-Butyl 6-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-1,2-oxazine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 6-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-1,2-oxazine-4-carboxylate involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with biological molecules, affecting their function. Additionally, the oxazine ring can participate in various chemical reactions, modulating the activity of enzymes and receptors .

Comparison with Similar Compounds

  • tert-Butyl (2,2,2-trifluoroacetyl)glycinate
  • tert-Butyl (2,2,2-trifluoroacetyl)-L-phenylalaninate
  • Methyl (2,2,2-trifluoroacetyl)-L-tyrosinate

Comparison: tert-Butyl 6-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-1,2-oxazine-4-carboxylate is unique due to its oxazine ring structure, which imparts distinct chemical properties compared to other trifluoroacetyl derivatives. This uniqueness makes it valuable in specific research applications where other compounds may not be as effective .

Properties

Molecular Formula

C11H14F3NO4

Molecular Weight

281.23 g/mol

IUPAC Name

tert-butyl 6-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate

InChI

InChI=1S/C11H14F3NO4/c1-10(2,3)18-9(17)6-4-7(19-15-5-6)8(16)11(12,13)14/h4,6,15H,5H2,1-3H3

InChI Key

ZZYNTFYOWXXAOH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CNOC(=C1)C(=O)C(F)(F)F

Origin of Product

United States

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